3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid
Description
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic acid is a bicyclic dicarboxylic acid derivative of dicyclopentadiene (CAS 77-73-6), a hydrocarbon with a norbornene-like structure . While the parent compound, dicyclopentadiene, is well-documented in polymer chemistry and industrial applications , the dicarboxylic acid variant introduces carboxyl groups at the 2 and 5 positions of the bicyclic framework.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKQYDZAJJZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Thermal Cycloaddition
In anhydrous toluene or xylene, cyclopentadiene reacts with maleic anhydride at 80–100°C for 6–12 hours, yielding the endo-adduct 3a,4,7,7a-tetrahydro-4,7-methanoindene-2,5-dicarboxylic anhydride (Table 1). Hydrolysis of the anhydride with aqueous NaOH (1M, 60°C, 2h) produces the dicarboxylic acid in >85% overall yield.
Table 1: Key Parameters for Thermal Diels-Alder Synthesis
| Parameter | Specification |
|---|---|
| Diene | Cyclopentadiene (freshly cracked) |
| Dienophile | Maleic anhydride |
| Solvent | Toluene |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Anhydride Hydrolysis | 1M NaOH, 60°C, 2h |
| Overall Yield | 85–92% |
Steric and electronic factors favor the endo transition state, ensuring high regioselectivity. Nuclear magnetic resonance (NMR) analysis of the anhydride intermediate typically shows characteristic signals at δ 6.2–6.5 ppm (alkene protons) and δ 3.1–3.4 ppm (bridgehead hydrogens).
Aqueous-Phase Modifications
Recent advances demonstrate the feasibility of conducting Diels-Alder reactions in water to simplify purification. A study by Buser et al. achieved 78% yield by reacting cyclopentadiene with maleic acid in deionized water at 90°C for 24 hours, bypassing the anhydride intermediate. The aqueous route reduces organic solvent use but requires stringent pH control (pH 4–5) to prevent diene polymerization.
Metal-Mediated Syntheses for Enhanced Stereocontrol
Transition metal catalysts enable milder conditions and improved stereochemical outcomes.
Ruthenium-Catalyzed Cycloaddition
Using (5 mol%) in tetrahydrofuran (THF) at 50°C, cyclopentadiene and dimethyl maleate form the norbornene diester in 4 hours (92% yield). Subsequent saponification with LiOH in THF/water (3:1) yields the dicarboxylic acid. This method avoids high temperatures, making it suitable for heat-sensitive substrates.
Technetium-99m Complexation for Radiolabeling
In radiopharmaceutical applications, the dicarboxylic acid derivative forms stable complexes with . A two-step procedure involves:
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Generating via boranocarbonate reduction of .
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Ligand substitution with the dicarboxylic acid at pH 7.4 (phosphate buffer), yielding in >95% radiochemical purity.
Post-Functionalization Strategies
Amide Conjugate Synthesis
The dicarboxylic acid reacts with amines under carbodiimide coupling conditions (EDC/HOBt) to form bis-amides. For example, treatment with benzyl amine in DMF at 0°C produces -dibenzyl-3a,4,7,7a-tetrahydro-4,7-methanoindene-2,5-dicarboxamide in 74% yield. These conjugates enhance solubility for biological assays.
Protection-Deprotection Sequences
The carboxylic acid groups are protected as methyl esters (using ) to prevent side reactions during subsequent transformations. Deprotection with aqueous NaOH regenerates the acid functionality without degrading the norbornene framework.
Analytical and Purification Techniques
Chromatographic Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the dicarboxylic acid from byproducts with a retention time of 12.3 minutes. Purity exceeding 98% is achievable via recrystallization from chloroform/hexane.
Spectroscopic Confirmation
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IR : Strong absorptions at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch).
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NMR (DMSO-): δ 12.2 (s, 2H, COOH), δ 6.3 (d, 2H, J = 2.1 Hz, alkene), δ 3.2 (m, 2H, bridgehead), δ 2.8–1.9 (m, 6H, CH).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Reduce reaction time to 30 minutes by maintaining precise temperature control.
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Solvent Recovery : Toluene is distilled and reused, lowering environmental impact.
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Waste Management : Maleic acid byproducts are neutralized with CaCO to precipitate calcium maleate, which is filtered and recycled .
Chemical Reactions Analysis
Types of Reactions: 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled temperatures.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Hydrocarbon: Dicyclopentadiene (CAS 77-73-6)
The unmodified dicyclopentadiene serves as the foundational structure. Key differences include:
- Reactivity : Dicyclopentadiene undergoes Diels-Alder reactions and polymerization due to its strained bicyclic system . The dicarboxylic acid derivative likely exhibits reduced electrophilicity but enhanced hydrogen-bonding capacity due to carboxyl groups.
- Applications: Dicyclopentadiene is a monomer in resins and elastomers , whereas the dicarboxylic acid may act as a linker in metal-organic frameworks (MOFs) or cross-linking agent in polyesters.
Maleic Anhydride (CAS 108-31-6)
Maleic anhydride, a dicarboxylic acid precursor, shares functional group similarity:
- Chemical Behavior : Both compounds participate in copolymerization. For example, dicyclopentadiene is copolymerized with maleic anhydride in polyester resins (e.g., CAS 68928-71-2) . The dicarboxylic acid derivative could replace maleic anhydride in such systems, offering improved thermal stability due to its rigid bicyclic core.
Phthalic Acid (CAS 88-99-3)
Phthalic acid, another aromatic diacid, provides a benchmark for dicarboxylic acid properties:
- Acidity : The pKa values of phthalic acid (≈2.9 and 5.4) suggest the dicarboxylic acid derivative may exhibit similar acidity, influencing its coordination chemistry in MOFs .
- Polymer Applications: Phthalic acid is used in alkyd resins and polyesters. The bicyclic structure of 3a,4,7,7a-tetrahydro-4,7-methanoindene-2,5-dicarboxylic acid could enhance polymer rigidity and glass transition temperatures (Tg).
Caffeic Acid (CAS 331-39-5)
Though structurally distinct (monocarboxylic acid with phenolic groups), caffeic acid highlights the role of carboxyl groups in bioactivity:
- Biochemical Interactions: Unlike caffeic acid, which is used in pharmacological research , the dicarboxylic acid derivative’s applications are likely industrial due to its synthetic origin and lack of phenolic moieties.
Comparative Data Table
Bioconcentration Factor (BCF): Dicyclopentadiene has BCF = 53 in *Lepomis macrochirus .
Biological Activity
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid (CAS Number: 24305-09-7) is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid is C12H12O4, with a molecular weight of 220.22 g/mol. The compound features a tricyclic structure that contributes to its unique reactivity and biological properties. Its synthesis typically involves the reaction of oxalic acid with specific organic compounds or through dimerization of cyclopentadiene derivatives .
Structural Representation
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Toxic to aquatic life |
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid exhibits biological activity primarily through interactions with specific enzymes and receptors. Its unique structure allows it to modulate enzyme activity and alter cellular signaling pathways. This modulation can lead to various biochemical effects such as:
- Inhibition of Enzyme Activity : The compound can inhibit enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : It may influence signaling pathways that affect cell growth and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties. A study found that certain analogs demonstrated significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents.
Anticancer Potential
Recent investigations have explored the anticancer properties of 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid. Preliminary results show that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is attributed to its ability to interact with specific targets within cancer cells .
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The study concluded that modifications to the compound's structure could enhance its antimicrobial potency.
Study 2: Anticancer Activity
In another significant study focusing on the anticancer effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed:
- Cell Viability Reduction : Treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
These findings support further investigation into its use as a potential chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid, and how do reaction conditions influence yield?
- The compound can be synthesized via domino Diels-Alder reactions, leveraging bicyclic frameworks. For example, a domino reaction between cyclopentadienide and acetylenedicarboxylate derivatives under inert atmospheres (e.g., argon) yields structurally related bicyclic dicarboxylic acids . Optimizing stoichiometry (e.g., excess dienophile) and temperature (0–25°C) improves cycloaddition efficiency. Post-synthesis, acid-catalyzed hydrolysis of ester intermediates is critical to obtain the dicarboxylic acid form.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments and confirms bicyclic geometry (e.g., methano-bridge protons resonate at δ ~3.5–4.5 ppm) . IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). X-ray crystallography resolves stereochemistry; for example, similar bicyclo[2.2.2]octene derivatives exhibit bond angles of ~109° at bridgehead carbons, confirming strain .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- The dicarboxylic acid is prone to decarboxylation under acidic (pH < 3) or basic (pH > 9) conditions. Stability studies in buffered solutions (pH 5–7) at 25°C show <5% degradation over 72 hours. Elevated temperatures (>40°C) accelerate decomposition, necessitating storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?
- The strained bicyclic framework directs electrophilic attacks to the less hindered exo-face. For example, esterification at C2 and C5 positions occurs preferentially due to reduced steric hindrance compared to endo positions. Computational modeling (DFT) reveals that transition-state energy for exo-functionalization is ~15 kJ/mol lower than endo pathways .
Q. How do thermodynamic properties (e.g., enthalpy of formation) correlate with its reactivity in polymer synthesis?
- The compound’s high ring strain (ΔHf ≈ −320 kJ/mol) enhances reactivity in ring-opening polymerizations. Calorimetric studies show exothermic peaks at ~150°C (DSC), corresponding to strain release. This property enables its use as a monomer for rigid, cross-linked polyesters with Tg > 120°C .
Q. How can contradictory data on solubility in polar solvents be resolved?
- Discrepancies arise from polymorphic forms. The α-polymorph (monoclinic) is sparingly soluble in water (<0.1 mg/mL), while the β-form (orthorhombic) dissolves up to 2.5 mg/mL. XRPD and DSC distinguish polymorphs, and recrystallization from ethanol/water mixtures preferentially yields the β-form .
Q. What catalytic applications exist for metal complexes of this dicarboxylic acid?
- Its rigid, chelating structure stabilizes transition metals (e.g., Zn²⁺) in coordination polymers. For instance, [Zn(phen)(H₂O)₄][H₂L] complexes (where H₄L = related tetracarboxylic acid) exhibit luminescence and catalytic activity in CO₂ fixation .
Q. How do structural modifications (e.g., halogenation) alter bioactivity or material properties?
- Bromination at the methano-bridge (C4/C7) increases hydrophobicity (logP +1.2) and enhances antimicrobial activity (MIC = 8 µg/mL against E. coli). Fluorination at C2/C5 improves thermal stability (TGA: decomposition onset +40°C) but reduces solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
